molecular formula C11H18N4OS B2464054 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210388-77-4

4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2464054
CAS No.: 1210388-77-4
M. Wt: 254.35
InChI Key: UUNAQPUEYRMJSF-UHFFFAOYSA-N
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Description

4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 1-methylpiperidin-4-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group or the thiadiazole ring, leading to the formation of corresponding amines or reduced thiadiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring or the piperidine moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the amide group can produce primary amines.

Scientific Research Applications

4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-((1-methylpiperidin-4-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is unique due to its specific thiadiazole ring structure combined with the piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-methyl-N-[(1-methylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS/c1-8-10(17-14-13-8)11(16)12-7-9-3-5-15(2)6-4-9/h9H,3-7H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNAQPUEYRMJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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